molecular formula C5H7N B13526228 1-Isocyano-1-methylcyclopropane

1-Isocyano-1-methylcyclopropane

Cat. No.: B13526228
M. Wt: 81.12 g/mol
InChI Key: GPHPHFXNNZDBEF-UHFFFAOYSA-N
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Description

1-Isocyano-1-methylcyclopropane is a unique organic compound characterized by its cyclopropane ring structure with an isocyano group and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of methallyl chloride with phenyllithium, which acts as a base. This reaction produces 1-methylcyclopropene, which can then be converted to this compound through further chemical modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-1-methylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyano group under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-Isocyano-1-methylcyclopropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyano-1-methylcyclopropane involves its interaction with specific molecular targets. The isocyano group can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. This interaction can lead to changes in the protein’s conformation and function, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Isocyano-1-methylcyclopropane is unique due to the presence of the isocyano group, which imparts distinct reactivity and binding properties compared to other cyclopropane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-isocyano-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(6-2)3-4-5/h3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHPHFXNNZDBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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